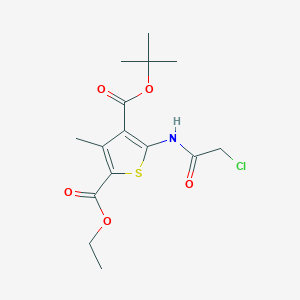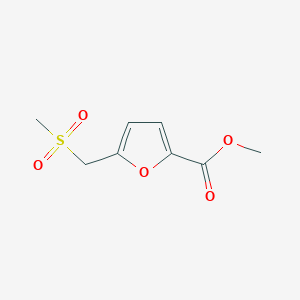
3-Iodo-1H-indazole-6-carboxylic acid
概要
説明
3-Iodo-1H-indazole-6-carboxylic acid is an organic compound that belongs to the indazole family. Indazoles are heterocyclic compounds containing a fused benzene and pyrazole ring. This compound is characterized by the presence of an iodine atom at the 3-position and a carboxylic acid group at the 6-position of the indazole ring. It is a white solid that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane .
作用機序
Target of Action
Indazole-containing heterocyclic compounds have been found to have a wide variety of medicinal applications, including as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents . They can also be employed as selective inhibitors of phosphoinositide 3-kinase δ for the treatment of respiratory disease .
Mode of Action
Indazole derivatives have been shown to inhibit, regulate, and/or modulate certain kinases, such as chk1 and chk2 kinases and the cell volume-regulated human kinase h-sgk . These actions play a role in the treatment of diseases such as cancer .
Result of Action
Given the potential targets and modes of action mentioned above, the compound could potentially influence cell growth, proliferation, and survival, particularly in the context of cancer cells .
準備方法
The synthesis of 3-Iodo-1H-indazole-6-carboxylic acid can be achieved through several steps:
Reaction of indazole-6-carboxylic acid with iodine: This step involves the iodination of indazole-6-carboxylic acid using iodine and a suitable oxidizing agent to form 3-iodo-1H-indazole-6-ketone.
Reduction of 3-iodo-1H-indazole-6-ketone: The ketone is then reduced using boric acid to yield 3-iodo-1H-indazole-6-alcohol.
Oxidation of 3-iodo-1H-indazole-6-alcohol: Finally, the alcohol is oxidized under acidic conditions to produce this compound.
化学反応の分析
3-Iodo-1H-indazole-6-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom at the 3-position can be substituted with other nucleophiles under suitable conditions. Common reagents for these reactions include organometallic reagents and halogenating agents.
Oxidation and Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or further oxidized to other functional groups. Reagents such as boric acid and oxidizing agents are commonly used.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
科学的研究の応用
3-Iodo-1H-indazole-6-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex indazole derivatives, which are important in medicinal chemistry.
類似化合物との比較
3-Iodo-1H-indazole-6-carboxylic acid can be compared with other indazole derivatives such as:
1H-Indazole-3-carboxylic acid: Lacks the iodine atom, which may result in different reactivity and biological activity.
3-Bromo-1H-indazole-6-carboxylic acid: Similar structure but with a bromine atom instead of iodine, which can affect its chemical properties and reactivity.
3-Chloro-1H-indazole-6-carboxylic acid: Contains a chlorine atom, leading to variations in its chemical behavior compared to the iodine derivative.
特性
IUPAC Name |
3-iodo-2H-indazole-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5IN2O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,10,11)(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTPFULUJKFPTCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NN=C2C=C1C(=O)O)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5IN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30653422 | |
| Record name | 3-Iodo-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1086391-11-8 | |
| Record name | 3-Iodo-2H-indazole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30653422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![8-((3-Bromo-4-methoxyphenyl)sulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1439033.png)


![3-Bromo-5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1439038.png)
![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B1439039.png)
